molecular formula C8H7F5O2S B1401373 3-(Pentafluorosulfur)phenylacetic acid CAS No. 1211578-68-5

3-(Pentafluorosulfur)phenylacetic acid

Cat. No.: B1401373
CAS No.: 1211578-68-5
M. Wt: 262.2 g/mol
InChI Key: MUXKXZMWGCIFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pentafluorosulfur)phenylacetic acid is an organofluorine compound characterized by the presence of a pentafluorosulfur group attached to a phenylacetic acid moiety. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentafluorosulfur)phenylacetic acid typically involves the introduction of the pentafluorosulfur group to a phenylacetic acid precursor. One common method includes the reaction of phenylacetic acid with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the formation of the pentafluorosulfur group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Pentafluorosulfur)phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide or thiol derivatives.

    Substitution: The pentafluorosulfur group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

3-(Pentafluorosulfur)phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Pentafluorosulfur)phenylacetic acid involves its interaction with molecular targets through its pentafluorosulfur group. This group can participate in various chemical reactions, including electrophilic and nucleophilic interactions, which can modulate the activity of enzymes and other proteins. The pathways involved may include the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(pentafluorosulfur)phenylacetic acid
  • Phenylacetic acid
  • Sulfonic acid derivatives

Uniqueness

3-(Pentafluorosulfur)phenylacetic acid is unique due to the presence of the pentafluorosulfur group, which imparts distinct chemical properties such as high electronegativity and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2-[3-(pentafluoro-λ6-sulfanyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F5O2S/c9-16(10,11,12,13)7-3-1-2-6(4-7)5-8(14)15/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXKXZMWGCIFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pentafluorosulfur)phenylacetic acid
Reactant of Route 2
Reactant of Route 2
3-(Pentafluorosulfur)phenylacetic acid
Reactant of Route 3
Reactant of Route 3
3-(Pentafluorosulfur)phenylacetic acid
Reactant of Route 4
Reactant of Route 4
3-(Pentafluorosulfur)phenylacetic acid
Reactant of Route 5
Reactant of Route 5
3-(Pentafluorosulfur)phenylacetic acid
Reactant of Route 6
3-(Pentafluorosulfur)phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.